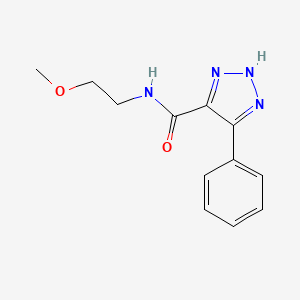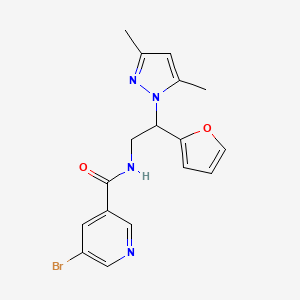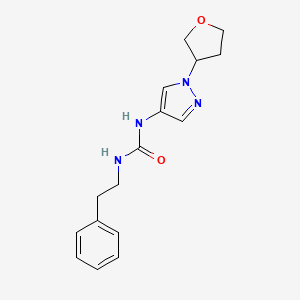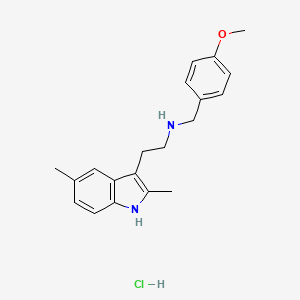
2,3,4,6-Tetramethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetramethoxybenzaldehyde is a chemical compound with the linear formula C11H14O5 . It is used in various chemical reactions and has been the subject of several scientific studies .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H14O5 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
2,3,4,6-Tetramethoxybenzaldehyde has been explored in various chemical synthesis processes. For instance, Kokubo et al. (1999) studied the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This reaction demonstrates the potential of related benzaldehyde compounds in organic synthesis, particularly in forming 2-alkenoylphenols (Kokubo et al., 1999). Similarly, Iragi et al. (1995) discussed the electrochemical applications of tetramethylpiperidin-1-yloxyl-substituted polythiophenes, where derivatives of benzaldehyde, including 4-methoxybenzaldehyde, played a crucial role in efficient oxidation processes (Iragi et al., 1995).
Chromatographic Analysis
The use of benzaldehyde derivatives, including those related to this compound, has been essential in chromatographic analyses. Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes on a non-polar capillary column, highlighting the role of such compounds in analytical chemistry (Korhonen & Knuutinen, 1984).
Pharmaceutical and Material Science Applications
In the field of pharmaceuticals and materials, benzaldehyde derivatives are pivotal. Arsenyev et al. (2016) discussed the reduction of aldehyde groups in dihydroxybenzaldehydes, leading to compounds with potential pharmaceutical applications (Arsenyev et al., 2016). Additionally, Mikroyannidis (1995) explored the synthesis and properties of unsaturated cyano-substituted homo- and copolyesters from hydroxybenzaldehydes, indicating the relevance of these compounds in the development of new polymeric materials (Mikroyannidis, 1995).
Spectroscopic and Structural Analysis
Benzaldehyde derivatives are also significant in spectroscopic studies. For instance, Balachandran et al. (2012) conducted an experimental and theoretical study on the structures and vibrations of trihydroxybenzaldehyde, a compound structurally related to this compound (Balachandran et al., 2012). These studies provide insights into the molecular structures and vibrational frequencies, essential for understanding the physical and chemical properties of these compounds.
Propiedades
IUPAC Name |
2,3,4,6-tetramethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)10(15-3)7(8)6-12/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMOFNAZOCNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2834012.png)


![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2834022.png)
![2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2834023.png)

![Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2834027.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)
![5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2834029.png)
